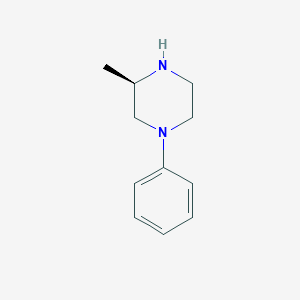
(3R)-3-methyl-1-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-methyl-1-phenylpiperazine is an organic compound belonging to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with a methylating agent. One common method is the reductive amination of 1-phenylpiperazine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(3R)-3-methyl-1-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(3R)-3-methyl-1-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R)-3-methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context and the specific application being studied. For example, in medicinal chemistry, it might act as an agonist or antagonist at certain neurotransmitter receptors.
類似化合物との比較
Similar Compounds
(3S)-3-methyl-1-phenylpiperazine: The enantiomer of (3R)-3-methyl-1-phenylpiperazine with similar but distinct biological activities.
1-phenylpiperazine: Lacks the methyl group, leading to different chemical and biological properties.
3-methylpiperazine: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its chiral center, which can result in enantioselective interactions with biological targets. This specificity can be advantageous in drug development, where the desired therapeutic effect is often linked to a particular enantiomer.
生物活性
(3R)-3-methyl-1-phenylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of psychiatry and neuropharmacology. This compound, with a molecular formula of C12H16N2 and a molecular weight of approximately 203.31 g/mol, features a chiral center at the third position of the piperazine ring, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Research indicates that this compound acts as a serotonin receptor modulator , influencing neurotransmitter pathways associated with mood regulation. Its structural similarity to psychoactive substances positions it as a candidate for potential antidepressant and anxiolytic therapies .
Key Mechanisms:
- Serotonin Receptor Interaction : The compound modulates serotonin receptors, which are critical targets in treating depression and anxiety disorders.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its therapeutic applications .
Antidepressant and Anxiolytic Properties
Studies have shown that this compound exhibits significant antidepressant and anxiolytic effects. It has been noted for its ability to enhance serotonergic activity, which is vital in mood regulation. This is particularly relevant in the context of developing new pharmacological agents for mood disorders .
Comparison with Other Piperazine Derivatives
The following table summarizes the biological activities of this compound in comparison to other piperazine derivatives:
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Efficacy : In a controlled study, the compound was administered to animal models exhibiting depression-like behaviors. Results indicated a significant reduction in depressive symptoms, correlating with increased serotonergic activity.
- Anxiolytic Effects : Another study focused on the anxiolytic properties of the compound. Behavioral assessments demonstrated that subjects treated with this compound showed reduced anxiety levels compared to control groups .
Future Directions
Ongoing research into this compound aims to elucidate its full pharmacological profile and therapeutic potential. Investigations are focusing on:
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
(3R)-3-methyl-1-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |
InChIキー |
SFWZEMBNNRUEHM-SNVBAGLBSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC=C2 |
正規SMILES |
CC1CN(CCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















